molecular formula C27H34N4O5 B5394271 oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone

oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone

Cat. No.: B5394271
M. Wt: 494.6 g/mol
InChI Key: TYUZPSHZOUCHAF-SZKNIZGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone is a complex organic compound that features a combination of piperazine and piperidine moieties, along with a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine and piperidine rings: These can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the phenylprop-2-enyl group: This can be achieved through a Heck reaction, where a phenylprop-2-enyl halide is coupled with a piperazine derivative in the presence of a palladium catalyst.

    Coupling of the piperidine and piperazine moieties: This step involves the formation of an amide bond between the piperidine and piperazine rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine and piperidine derivatives.

Scientific Research Applications

Oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may interact with hydrophobic pockets in the target protein, while the piperazine and piperidine rings can form hydrogen bonds or ionic interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone
  • [4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol

Uniqueness

Oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone is unique due to the presence of both piperazine and piperidine rings, which can interact with a wide range of biological targets. This structural feature, combined with the phenylprop-2-enyl group, enhances its potential as a versatile pharmacological agent.

Properties

IUPAC Name

oxalic acid;[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O.C2H2O4/c30-25(24-10-14-28(15-11-24)21-23-8-4-12-26-20-23)29-18-16-27(17-19-29)13-5-9-22-6-2-1-3-7-22;3-1(4)2(5)6/h1-9,12,20,24H,10-11,13-19,21H2;(H,3,4)(H,5,6)/b9-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUZPSHZOUCHAF-SZKNIZGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.